molecular formula C21H29NO2 B1676046 3-methoxy-4-(8-phenyloctoxy)aniline CAS No. 15382-78-2

3-methoxy-4-(8-phenyloctoxy)aniline

Cat. No.: B1676046
CAS No.: 15382-78-2
M. Wt: 327.5 g/mol
InChI Key: VVHGKLSPTRDFLF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of m-Anisidine, 4-((8-phenyloctyl)oxy)- typically involves the reaction of m-Anisidine with 4-((8-phenyloctyl)oxy) bromide under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide or tetrahydrofuran, with a base like potassium carbonate or sodium hydride .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like column chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce amines .

Mechanism of Action

The mechanism of action of m-Anisidine, 4-((8-phenyloctyl)oxy)- involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects . The pathways involved include oxidative stress response and signal transduction .

Properties

CAS No.

15382-78-2

Molecular Formula

C21H29NO2

Molecular Weight

327.5 g/mol

IUPAC Name

3-methoxy-4-(8-phenyloctoxy)aniline

InChI

InChI=1S/C21H29NO2/c1-23-21-17-19(22)14-15-20(21)24-16-10-5-3-2-4-7-11-18-12-8-6-9-13-18/h6,8-9,12-15,17H,2-5,7,10-11,16,22H2,1H3

InChI Key

VVHGKLSPTRDFLF-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)N)OCCCCCCCCC2=CC=CC=C2

Canonical SMILES

COC1=C(C=CC(=C1)N)OCCCCCCCCC2=CC=CC=C2

Appearance

Solid powder

15382-78-2

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

m-Anisidine, 4-((8-phenyloctyl)oxy)-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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